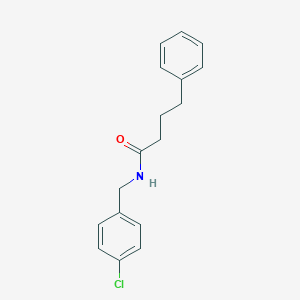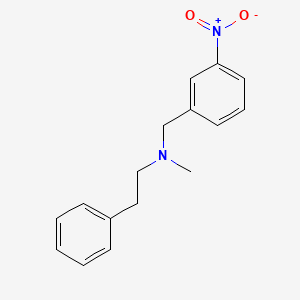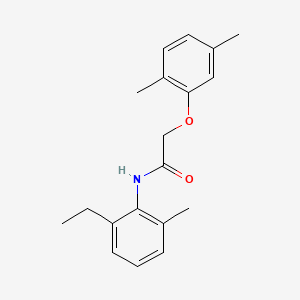![molecular formula C18H14N2O3 B5699263 N-(2-furylmethyl)-2-(2-oxobenzo[cd]indol-1(2H)-yl)acetamide](/img/structure/B5699263.png)
N-(2-furylmethyl)-2-(2-oxobenzo[cd]indol-1(2H)-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-furylmethyl)-2-(2-oxobenzo[cd]indol-1(2H)-yl)acetamide, also known as FOA, is a chemical compound that is widely used in scientific research. It is a potent inhibitor of the enzyme poly(ADP-ribose) polymerase (PARP), which plays a crucial role in DNA repair. FOA has been shown to have a variety of biochemical and physiological effects, and its mechanism of action has been extensively studied.
Wirkmechanismus
N-(2-furylmethyl)-2-(2-oxobenzo[cd]indol-1(2H)-yl)acetamide inhibits PARP by binding to the catalytic domain of the enzyme, preventing it from catalyzing the transfer of ADP-ribose units to target proteins. This results in the accumulation of DNA damage, which can lead to cell death.
Biochemical and Physiological Effects:
N-(2-furylmethyl)-2-(2-oxobenzo[cd]indol-1(2H)-yl)acetamide has been shown to have a variety of biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells, and to enhance the efficacy of chemotherapy and radiation therapy. N-(2-furylmethyl)-2-(2-oxobenzo[cd]indol-1(2H)-yl)acetamide has also been shown to have neuroprotective effects in animal models of neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
N-(2-furylmethyl)-2-(2-oxobenzo[cd]indol-1(2H)-yl)acetamide has several advantages for lab experiments. It is a potent and selective PARP inhibitor, and its mechanism of action has been well-characterized. However, N-(2-furylmethyl)-2-(2-oxobenzo[cd]indol-1(2H)-yl)acetamide has some limitations as well. It has poor solubility in aqueous solutions, which can make it difficult to work with. Additionally, N-(2-furylmethyl)-2-(2-oxobenzo[cd]indol-1(2H)-yl)acetamide has a relatively short half-life, which can limit its effectiveness in vivo.
Zukünftige Richtungen
There are several future directions for N-(2-furylmethyl)-2-(2-oxobenzo[cd]indol-1(2H)-yl)acetamide research. One area of interest is the development of more potent and selective PARP inhibitors. Another area of interest is the investigation of N-(2-furylmethyl)-2-(2-oxobenzo[cd]indol-1(2H)-yl)acetamide's potential use in the treatment of neurodegenerative diseases. Additionally, there is interest in exploring the use of PARP inhibitors in combination with other therapies, such as immunotherapy. Finally, there is interest in developing more effective methods for delivering PARP inhibitors to target tissues.
Synthesemethoden
N-(2-furylmethyl)-2-(2-oxobenzo[cd]indol-1(2H)-yl)acetamide can be synthesized by reacting 2-acetylindole with furfural in the presence of acetic anhydride and sulfuric acid. The resulting product is then treated with N-(2-aminoethyl)acetamide in the presence of sodium bicarbonate to yield N-(2-furylmethyl)-2-(2-oxobenzo[cd]indol-1(2H)-yl)acetamide.
Wissenschaftliche Forschungsanwendungen
N-(2-furylmethyl)-2-(2-oxobenzo[cd]indol-1(2H)-yl)acetamide is widely used in scientific research as a PARP inhibitor. PARP inhibitors have been shown to have potential therapeutic applications in cancer treatment, as they can enhance the efficacy of chemotherapy and radiation therapy. N-(2-furylmethyl)-2-(2-oxobenzo[cd]indol-1(2H)-yl)acetamide has also been studied for its potential use in the treatment of neurodegenerative diseases, as PARP has been implicated in the pathogenesis of these diseases.
Eigenschaften
IUPAC Name |
N-(furan-2-ylmethyl)-2-(2-oxobenzo[cd]indol-1-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N2O3/c21-16(19-10-13-6-3-9-23-13)11-20-15-8-2-5-12-4-1-7-14(17(12)15)18(20)22/h1-9H,10-11H2,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URBKQJMPQZKRHR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C3C(=C1)C(=O)N(C3=CC=C2)CC(=O)NCC4=CC=CO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(furan-2-ylmethyl)-2-(2-oxobenzo[cd]indol-1(2H)-yl)acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![6-chloro-N'-cyclohexylidene-2-methylimidazo[1,2-a]pyridine-3-carbohydrazide](/img/structure/B5699197.png)
![2-[(4-methylphenyl)sulfonyl]-1-(1-naphthyl)ethanone](/img/structure/B5699201.png)
![2'-{[(2-hydroxy-5-methylphenyl)amino]carbonyl}-2-biphenylcarboxylic acid](/img/structure/B5699203.png)

![N-[2-(butyrylamino)phenyl]-2-fluorobenzamide](/img/structure/B5699218.png)






